molecular formula C13H24O2 B3269736 2-Undecenoic acid, ethyl ester, (2E)- CAS No. 51577-37-8

2-Undecenoic acid, ethyl ester, (2E)-

Cat. No.: B3269736
CAS No.: 51577-37-8
M. Wt: 212.33 g/mol
InChI Key: PERJJPDPIXBRBO-VAWYXSNFSA-N
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Description

2-Undecenoic acid, ethyl ester, (2E)- is an organic compound with the molecular formula C13H24O2. It is an ester derived from 2-Undecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecenoic acid, ethyl ester, (2E)- can be synthesized through the esterification of 2-Undecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of 2-Undecenoic acid, ethyl ester, (2E)- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced separation techniques to isolate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Undecenoic acid, ethyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the ester can yield alcohols or other reduced compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters with different alkyl or aryl groups.

Scientific Research Applications

2-Undecenoic acid, ethyl ester, (2E)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Undecenoic acid, ethyl ester, (2E)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to antimicrobial or antifungal effects. The ester can also undergo hydrolysis to release 2-Undecenoic acid, which may exert its effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    10-Undecenoic acid, ethyl ester: Another ester with similar structural features but differing in the position of the double bond.

    Methyl 10-undecenoate: An ester with a methyl group instead of an ethyl group.

Uniqueness

2-Undecenoic acid, ethyl ester, (2E)- is unique due to its specific structural configuration and the position of the double bond. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

ethyl (E)-undec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h11-12H,3-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJJPDPIXBRBO-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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